![molecular formula C22H16OS2 B14351653 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene] CAS No. 91620-73-4](/img/structure/B14351653.png)
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a phenyl group and a methylsulfanyl group in its structure adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be achieved through various synthetic routes. One common method involves the use of a Friedel-Crafts reaction, where a phenyl group is introduced to the xanthene core. The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylsulfanyl donor. Industrial production methods often involve the use of catalysts such as palladium or copper to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The phenyl group can undergo reduction reactions to form various hydrogenated derivatives.
Substitution: The spiro linkage allows for substitution reactions where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic amino acids in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be compared with other spiro compounds such as spiro[cyclohexane-1,9’-xanthene] and spiro[fluorene-9,9’-xanthene]. While these compounds share the spiro linkage, the presence of the methylsulfanyl and phenyl groups in 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] provides it with unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91620-73-4 |
|---|---|
Molekularformel |
C22H16OS2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
4-methylsulfanyl-3-phenylspiro[thiete-2,9'-xanthene] |
InChI |
InChI=1S/C22H16OS2/c1-24-21-20(15-9-3-2-4-10-15)22(25-21)16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)22/h2-14H,1H3 |
InChI-Schlüssel |
HYEMGGGIIJWELX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2(S1)C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


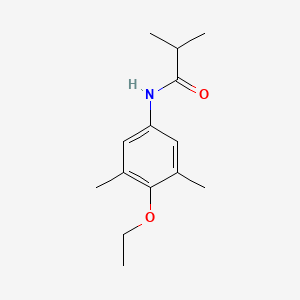
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

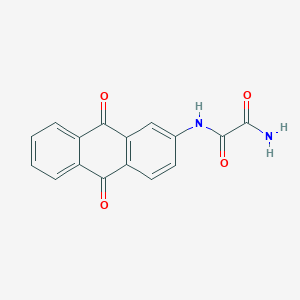


![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
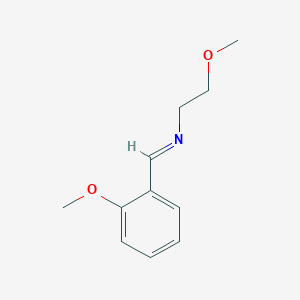
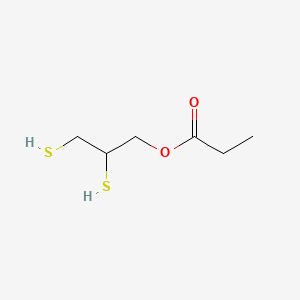
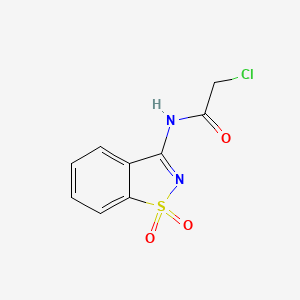
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
